molecular formula C2H6INO2 B1594056 2-Aminoacetic acid hydroiodide CAS No. 7490-96-2

2-Aminoacetic acid hydroiodide

Cat. No. B1594056
CAS RN: 7490-96-2
M. Wt: 202.98 g/mol
InChI Key: FAAWNPFMVUBHPP-UHFFFAOYSA-N
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Description

2-Aminoacetic acid hydroiodide, also known as glycine hydroiodide, is a heterocyclic organic compound . It has a molecular weight of 428.179 g/mol and a molecular formula of C8H21IN4O8 . It is used for experimental and research purposes .


Synthesis Analysis

A study by Wei Zeng et al. reported the synthesis of gem-diamino acid esters from 2-iminoacetic acid esters and amides . A modeled reaction, where the substituents were replaced by H, was simulated by means of DFT . A reasonable reaction mechanism was found for the formation of 2-amido-2-aminoacetic acid from formamide and 2-iminoacetic acid .


Molecular Structure Analysis

Glycine, also known as 2-Aminoacetic acid, is a major amino acid that plays a significant role in various metabolic functions, antioxidative reactions, and neurological functions . It is chemically neutral and metabolically inert .


Chemical Reactions Analysis

The reaction of amides with imines is a well-known method to synthesize gem-diamines and its derivatives . A reasonable reaction mechanism was found for the formation of 2-amido-2-aminoacetic acid from formamide and 2-iminoacetic acid .

Scientific Research Applications

1. Biocompatible Compositions Based on Chitosan and Collagen

  • Methods of Application: Block copolymers based on fish collagen and chitosan were obtained by ultrasonic irradiation of a blend of homopolymers. The molecular weight of the block copolymer was 310 kDa .
  • Results: The tensile strength of the block copolymer film increases by more than 200% compared to the original chitosan and by 145% compared to films based on a mechanical blend of collagen and chitosan, and amounts to 123 MPa .

2. Reaction Mechanism of 2-Amido-2-Aminoacetic Acid

  • Application Summary: 2-Aminoacetic acid is used in the synthesis of gem-diamino acid esters from 2-iminoacetic acid esters and amides .
  • Methods of Application: The reaction mechanism was simulated using Density Functional Theory (DFT). The reaction of amides with imines is a well-known method to synthesize gem-diamines and its derivatives .
  • Results: A reasonable reaction mechanism was found for the formation of 2-amido-2-aminoacetic acid from formamide and 2-iminoacetic acid .

3. Investigating the Structure and Properties of Epoxy

  • Application Summary: 2-Aminoacetic acid is used in the treatment of nanodiamond (ND) samples to investigate the structure and properties of epoxy .
  • Methods of Application: ND samples were treated with different concentrations of 2-aminoacetic acid solution .
  • Results: The study provided insights into the effect of 2-aminoacetic acid treatment on the structure and properties of epoxy .

4. Neurochemistry in Clinical Practice

  • Application Summary: Glycine functions as an inhibitory neurotransmitter in the central nervous system and also facilitates excitatory potential at the N-methyl-D-aspartic acid (NMDA) receptors, along with glutamate. It has anti-inflammatory, cytoprotective, and immunomodulatory properties. It is also required to synthesize collagen, purines, creatinine, heme, and other amino acids like serine and glutathione .
  • Methods of Application: This application involves the study of the neurochemical properties, receptor functioning, metabolism, pharmacological, and clinical aspects of glycine in the nervous system .
  • Results: The study provides insights into the significant role of glycine in various metabolic functions, antioxidative reactions, and neurological functions .

5. Aluminum Nitride Functionalization

  • Application Summary: 2-Aminoacetic acid is used in the functionalization of aluminum nitride (AlN) particles and their dispersion in the epoxy composition .
  • Methods of Application: AlN particles were treated with different concentrations of 2-aminoacetic acid solution. The functionalization of AlN particles with aminoacetic acid ensured their better chemical compatibility with the epoxy composition .
  • Results: The study found that the functionalization of the nanofiller has a significant effect on the structure, curing kinetics, physicochemical and mechanical properties of epoxy nanocomposites .

6. Structure and Properties of Epoxy

  • Application Summary: 2-Aminoacetic acid is used in the treatment of nanodiamond (ND) samples to investigate the structure and properties of epoxy .
  • Methods of Application: ND samples were treated with different concentrations of 2-aminoacetic acid solution .
  • Results: The study provided insights into the effect of 2-aminoacetic acid treatment on the structure and properties of epoxy .

7. Oligonucleotides for Therapeutic Applications and Biological Studies

  • Application Summary: Nucleic acids, including deoxyribonucleic acid (DNA) and ribonucleic acid (RNA), possess unique properties such as molecular recognition ability, programmability, and ease of synthesis, making them versatile tools in biosensing and for gene regulation, drug delivery, and targeted therapy. Their compatibility with chemical modifications enhances their binding affinity and resistance to degradation, elevating their effectiveness in targeted applications .
  • Methods of Application: This application involves the study of the multifaceted applications of nucleic acids, focusing on their pivotal role in various biomedical applications .
  • Results: The study highlights the transformative impact of these molecules on biomedical research. Their versatile applications not only deepen our understanding of biological systems but also are .

8. Molecular Properties of Linear Amino Acids in Water

  • Application Summary: Four linear amino acids of increased separation of the carboxyl and amino groups, namely glycine (aminoacetic acid), β-alanine (3-aminopropanoic acid), GABA (4-aminobutanoic acid) and DAVA (5-aminopentanoic acid), have been studied by quantum chemical ab initio and DFT methods including the solvent effect in order to get electronic structure and molecular descriptors .
  • Methods of Application: The study was conducted using quantum chemical ab initio and DFT methods .
  • Results: The study provided insights into the electronic structure and molecular descriptors of the four linear amino acids .

9. Aluminum Nitride Functionalization

  • Application Summary: 2-Aminoacetic acid is used in the functionalization of aluminum nitride (AlN) particles and their dispersion in the epoxy composition .
  • Methods of Application: AlN particles were treated with different concentrations of 2-aminoacetic acid solution .
  • Results: The study found that the functionalization of the nanofiller has a significant effect on the structure, curing kinetics, physicochemical and mechanical properties of epoxy nanocomposites .

Safety And Hazards

The safety data sheet for 2-Aminoacetic acid hydroiodide indicates that it is classified under acute toxicity, oral (Category 4, H302) and skin corrosion/irritation (Category 2, H315) .

Future Directions

While specific future directions for 2-Aminoacetic acid hydroiodide are not explicitly mentioned in the retrieved papers, one paper discusses the effects of 5-Ammonium Valeric Acid Iodide as an additive on Methyl Ammonium Lead Iodide Perovskite Solar Cells . This suggests potential future directions in the field of solar cell technology.

properties

IUPAC Name

2-aminoacetic acid;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NO2.HI/c3-1-2(4)5;/h1,3H2,(H,4,5);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAWNPFMVUBHPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20225879
Record name Glycine hydriodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20225879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminoacetic acid hydroiodide

CAS RN

7490-96-2
Record name Glycine hydriodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20225879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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